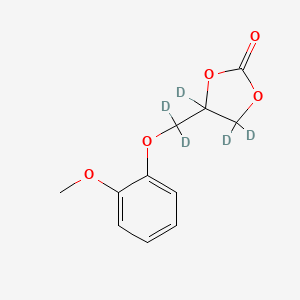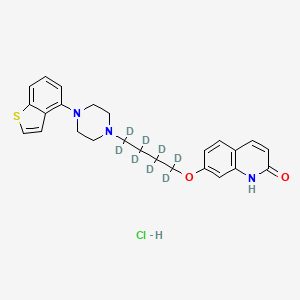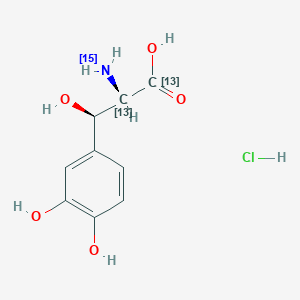
Mdrtb-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mdrtb-IN-1 is an antibiotic compound known for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC90) value of 10.5 μM . This compound is particularly significant in the fight against multidrug-resistant tuberculosis (MDR-TB), a major global health challenge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mdrtb-IN-1 involves the exploitation of the furo[2,3-b]pyridine core. The detailed synthetic routes and reaction conditions are documented in the literature, focusing on the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Mdrtb-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mdrtb-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential treatment for multidrug-resistant tuberculosis, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products .
Mecanismo De Acción
Mdrtb-IN-1 exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. The compound interferes with the bacterial cell wall synthesis, leading to cell death. Key molecular targets include enzymes involved in cell wall biogenesis, such as FtsZ and Mur .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Mdrtb-IN-1 include:
Isoniazid: A first-line antitubercular drug.
Rifampin: Another first-line antitubercular drug.
Bedaquiline: A newer drug used for treating multidrug-resistant tuberculosis.
Uniqueness
This compound is unique due to its specific mechanism of action and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antibiotics, it targets multiple pathways, making it a valuable addition to the arsenal against tuberculosis .
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
ethyl 2-methyl-6-pyrrolidin-1-ylfuro[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)13-10(2)20-14-11(13)6-7-12(16-14)17-8-4-5-9-17/h6-7H,3-5,8-9H2,1-2H3 |
Clave InChI |
DQBFHJYQTIUHIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=CC(=N2)N3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


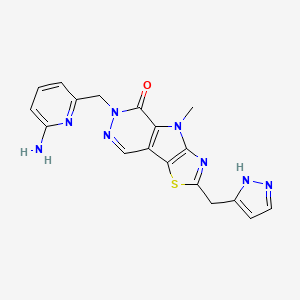
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)
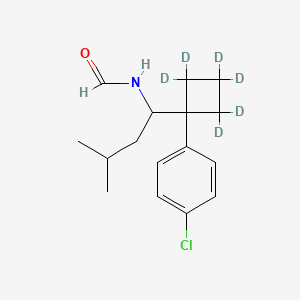
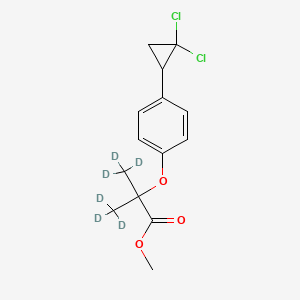
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

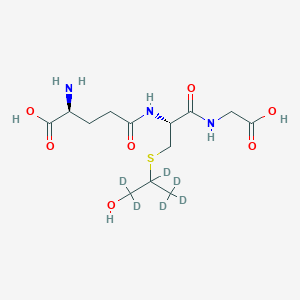

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

